6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrazolopyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrazolopyrimidine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives
Scientific Research Applications
6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and disrupting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-f]quinazolines: These compounds share a similar bicyclic structure and have been studied for their biological activities.
Pyrido[4,3-d]pyrimidines: Another class of heterocyclic compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern and the presence of the dimethylamino group, which imparts distinct electronic and steric properties. These properties contribute to its specific interactions with molecular targets and its potential as a therapeutic agent .
Properties
CAS No. |
5444-27-9 |
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Molecular Formula |
C7H9N5O |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
6-(dimethylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H9N5O/c1-12(2)7-9-5-4(3-8-11-5)6(13)10-7/h3H,1-2H3,(H2,8,9,10,11,13) |
InChI Key |
QLCHWMXKQWIKKA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(C=NN2)C(=O)N1 |
Origin of Product |
United States |
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